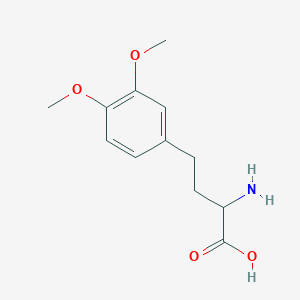
4-Methoxy-5-pentyloxolane-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-5-pentyloxolane-2,3-diol is a chemical compound with the molecular formula C10H20O4. It is characterized by the presence of a methoxy group, a pentyloxolane ring, and two hydroxyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-pentyloxolane-2,3-diol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxy-2,3-dihydroxybutanal with pentylmagnesium bromide in the presence of a catalyst. The reaction is carried out under an inert atmosphere at a temperature of around 0-5°C. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
4-Methoxy-5-pentyloxolane-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
4-Methoxy-5-pentyloxolane-2,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methoxy-5-pentyloxolane-2,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .
類似化合物との比較
Similar Compounds
4-Methoxyphenylamine: Shares the methoxy group but differs in the overall structure.
5-Pentyloxolane-2,3-diol: Similar oxolane ring but lacks the methoxy group.
2-Methoxy-5-phenylamino-methylphenol: Contains a methoxy group and a phenylamino group.
Uniqueness
4-Methoxy-5-pentyloxolane-2,3-diol is unique due to its combination of a methoxy group, a pentyloxolane ring, and two hydroxyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications .
特性
CAS番号 |
915753-45-6 |
|---|---|
分子式 |
C10H20O4 |
分子量 |
204.26 g/mol |
IUPAC名 |
4-methoxy-5-pentyloxolane-2,3-diol |
InChI |
InChI=1S/C10H20O4/c1-3-4-5-6-7-9(13-2)8(11)10(12)14-7/h7-12H,3-6H2,1-2H3 |
InChIキー |
UEWWJJCABMRZRN-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1C(C(C(O1)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(4-Ethenylphenyl)methoxy]octan-1-ol;4-methylbenzenesulfonic acid](/img/structure/B14183294.png)


![1-[4-(Pentane-1-sulfonyl)phenyl]methanamine](/img/structure/B14183309.png)
![2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl-](/img/structure/B14183327.png)








